N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide
Description
N'-[1-(4-Hydroxyphenyl)propylidene]hexanohydrazide is a hydrazide derivative characterized by a hexanoyl chain linked to a hydrazine moiety, which is further substituted with a propylidene group attached to a 4-hydroxyphenyl ring. This compound belongs to a class of hydrazide-based molecules known for their diverse biological activities, including metal chelation, enzyme inhibition, and anticancer properties.
The compound’s structure has been validated through spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction, confirming its (E)-configuration and planar geometry around the C=N bond . Its molecular formula is C₁₆H₂₃N₃O₂, with a molecular weight of 289.38 g/mol. The logP value (4.5) suggests moderate lipophilicity, enabling balanced membrane permeability and solubility .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]hexanamide |
InChI |
InChI=1S/C15H22N2O2/c1-3-5-6-7-15(19)17-16-14(4-2)12-8-10-13(18)11-9-12/h8-11,18H,3-7H2,1-2H3,(H,17,19)/b16-14+ |
InChI Key |
LSVJFXKKEDSTGC-JQIJEIRASA-N |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\CC)/C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCC(=O)NN=C(CC)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and hexanohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydrazone linkage can participate in redox reactions, thereby modulating the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide, we compare it with hydrazide derivatives sharing analogous pharmacophores or functional groups.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Hexanoyl Chain vs. Pyridine/Aryl Groups: The hexanoyl chain in the target compound enhances lipophilicity compared to HAPI/HPPI (pyridine-based), favoring membrane penetration . In contrast, benzohydrazide derivatives (e.g., (Z)-4-amino-N'-benzohydrazide) prioritize aromatic stacking via π–π interactions, stabilizing crystal structures .
Substituent Effects on Bioactivity :
- Fe Chelation : HAPI and HPPI exhibit stronger Fe(III) chelation due to their nitrogen-rich heterocycles, which are absent in the target compound .
- Enzyme Inhibition : Piperazinyl-containing analogs (e.g., 2-(4-benzylpiperazinyl)-N'-propylideneacetohydrazide ) show dual activity as acetylcholinesterase (AChE) inhibitors (Ki = 88–119 nM) and sigma1 receptor modulators, attributed to their bulky substituents .
Conformational Stability :
- The (E)-configuration in the target compound ensures planar geometry, while the (Z)-isomer in benzohydrazide derivatives induces torsional strain (85–90° between aromatic rings), affecting intermolecular hydrogen bonding .
Physicochemical Properties
- Lipophilicity : The target compound (logP = 4.5) is less polar than piperazinyl analogs (logP = 2.8–3.5) but more lipophilic than benzohydrazides (logP = 3.1), influencing bioavailability .
- Hydrogen Bonding : The 4-hydroxyphenyl group forms strong O–H···O/N bonds (bond length ~1.88 Å), critical for crystal packing and target binding .
Biological Activity
Overview of N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide
This compound is a hydrazone compound that has attracted attention due to its potential biological activities, particularly in pharmacology. The compound is synthesized from the condensation reaction between hexanohydrazide and 4-hydroxybenzaldehyde.
Antioxidant Activity
Hydrazone derivatives, including this compound, are known for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. Studies indicate that similar compounds exhibit significant antioxidant activity through various mechanisms, including scavenging free radicals and chelating metal ions.
Anticancer Potential
Research has shown that hydrazone compounds can exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of specific signaling pathways. For instance, compounds with similar structures have been tested against different cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Enzyme inhibition can be a critical mechanism for therapeutic action, particularly in diseases like diabetes and cancer where specific enzymes are overactive. Research on related hydrazones has shown their potential to inhibit various enzymes such as cholinesterases, which are involved in neurotransmission.
Anti-inflammatory Effects
Some hydrazone derivatives have demonstrated anti-inflammatory effects in preclinical studies. Inflammation is a key factor in many chronic diseases, and compounds that can reduce inflammatory markers could have significant therapeutic implications.
Future Directions
Further research is warranted to explore the full spectrum of biological activities of this compound. Investigations should include:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to elucidate the pathways involved in its biological activities.
- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
